molecular formula C24H26N2O5 B13626918 (R)-1-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl)piperidine-3-carboxylic acid

(R)-1-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl)piperidine-3-carboxylic acid

Cat. No.: B13626918
M. Wt: 422.5 g/mol
InChI Key: IGQNDNHOEVYVSD-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl)piperidine-3-carboxylic acid (CAS: 193693-67-3) is a fluorinated carbamate derivative widely used as a building block in peptide synthesis. Its molecular formula is C₂₁H₂₁NO₄, with a molecular weight of 351.40 g/mol . The compound features a piperidine ring substituted at the 3-position with a carboxylic acid group and an Fmoc (9-fluorenylmethyloxycarbonyl)-protected L-alanyl moiety. This Fmoc group enables temporary amine protection during solid-phase peptide synthesis (SPPS), which is cleaved under mild basic conditions .

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

(3R)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C24H26N2O5/c1-15(22(27)26-12-6-7-16(13-26)23(28)29)25-24(30)31-14-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,15-16,21H,6-7,12-14H2,1H3,(H,25,30)(H,28,29)/t15-,16+/m0/s1

InChI Key

IGQNDNHOEVYVSD-JKSUJKDBSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C(=O)N1CCCC(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Overview

The synthesis of this compound involves multi-step organic synthesis focusing on:

  • Protection of the amine group using the Fmoc protecting group.
  • Coupling of the L-alanine moiety to the piperidine-3-carboxylic acid scaffold.
  • Control of stereochemistry to maintain the (R) configuration at the piperidine ring and (S) configuration at the alanine residue.

Detailed Synthetic Route

The preparation generally follows these key steps:

  • Starting Material : The synthesis begins with (R)-piperidine-3-carboxylic acid as the core scaffold.

  • Fmoc Protection : The nitrogen atom of the piperidine ring is protected by reacting with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., in the presence of a base such as sodium bicarbonate or triethylamine) to yield (R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid.

  • Activation of L-Alanine : The L-alanine moiety is activated typically as an N-protected amino acid derivative or as an activated ester (e.g., using carbodiimide coupling agents like EDC or DCC) to facilitate amide bond formation.

  • Coupling Reaction : The activated L-alanine is coupled to the Fmoc-protected piperidine derivative at the nitrogen atom, forming the amide linkage. This step requires careful control of reaction conditions such as solvent (commonly DMF or dichloromethane), temperature (often 0 to room temperature), and pH to ensure high yield and retention of stereochemistry.

  • Purification : The crude product is purified by chromatographic methods such as flash chromatography or preparative HPLC to obtain the pure this compound.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Fmoc Protection Fmoc-Cl, base (e.g., NaHCO3 or Et3N), solvent (DCM or DMF), 0-25°C Protects piperidine nitrogen selectively
L-Alanine Activation L-Alanine derivative, EDC or DCC, HOBt, solvent (DMF), 0-25°C Activation of carboxyl group for coupling
Coupling Reaction Fmoc-piperidine derivative + activated L-alanine, base, solvent (DMF), room temp Formation of amide bond with stereochemical control
Purification Chromatography (flash or HPLC) Ensures high purity and removal of side products

Yields and Purity

  • Typical yields for the coupling step range from 70% to 85% depending on reaction optimization and purification efficiency.
  • Purity of the final compound is generally >95% as confirmed by HPLC and NMR analysis.

Research Outcomes and Analytical Data

Structural Confirmation

  • NMR Spectroscopy : Proton (^1H) and carbon (^13C) NMR spectra confirm the presence of characteristic signals for the Fmoc group, alanine moiety, and piperidine ring, with coupling constants consistent with the assigned stereochemistry.
  • Mass Spectrometry : Molecular ion peak at m/z 423 (M+H)+ confirms the molecular weight of 422.5 g/mol.
  • Elemental Analysis : Matches calculated values for C24H26N2O5.

Applications in Medicinal Chemistry

  • Used as a building block in peptide synthesis, especially for peptides containing piperidine rings.
  • The Fmoc protection allows for solid-phase peptide synthesis (SPPS) compatibility.
  • Potential use in drug development due to its ability to modulate biological targets via the piperidine and alanine residues.

Comparative Analysis with Similar Compounds

Compound Name Molecular Weight (g/mol) Structural Features Typical Use
This compound 422.5 Piperidine ring, Fmoc-protected L-alanine Peptide synthesis, medicinal chemistry
(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid ~300 Piperidine-2-carboxylic acid with Fmoc group Peptide synthesis intermediates

This comparison highlights the addition of the L-alanyl moiety in the target compound, which increases molecular complexity and functional versatility.

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amine functionality. Deprotection typically occurs under basic conditions:

Reaction ConditionsOutcomeApplications
20% piperidine in DMF (v/v)Cleavage of Fmoc via β-eliminationStepwise peptide elongation
DBU (1,8-diazabicycloundec-7-ene)Rapid deprotection (<5 min)Solid-phase synthesis optimization

This reaction leaves the primary amine exposed for subsequent coupling while preserving acid-labile functional groups .

Carboxylic Acid Functionalization

The carboxylic acid at the piperidine-3-position participates in esterification, amidation, and decarboxylative cross-coupling:

Esterification

  • Reagents : DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)

  • Outcome : Formation of methyl/ethyl esters for solubility modulation .

Amidation

  • Reagents : HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium), DIPEA (N,N-diisopropylethylamine)

  • Example : Conjugation with primary amines yields peptidomimetics with enhanced target affinity .

Photoredox Decarboxylation

  • Catalyst : 1,4-Dicyanoanthracene (DCA) under visible light

  • Outcome : Generation of alkenes or nitriles via radical intermediates :

    RCO2hν,DCAR+CO2Alkene/Nitrile\text{RCO}_2^- \xrightarrow{h\nu, \text{DCA}} \text{R}^\bullet + \text{CO}_2 \rightarrow \text{Alkene/Nitrile}

    This method enables C–C bond formation without prefunctionalization .

Peptide Coupling Reactions

The L-alanyl residue facilitates integration into peptide chains:

StepConditionsOutcome
ActivationHOBt (hydroxybenzotriazole), EDCIFormation of active ester intermediate
Nucleophilic AttackAmine-containing substratesDipeptide or macrocyclic product

This reactivity is exploited in solid-phase peptide synthesis (SPPS) for constructing hybrid polyketide-polypeptide structures .

Piperidine Ring Modifications

The piperidine ring undergoes regioselective transformations:

N-Alkylation

  • Reagents : Alkyl halides, NaH (base)

  • Application : Introduction of hydrophobic side chains for membrane permeability enhancement .

Oxidation

  • Reagents : mCPBA (meta-chloroperbenzoic acid)

  • Outcome : Epoxidation or hydroxylation at the 4-position, enabling stereochemical diversification .

Stability Under Acidic/Basic Conditions

  • Acid Sensitivity : The Fmoc group remains stable in mildly acidic conditions (pH > 3) but degrades in strong acids (e.g., TFA) .

  • Base Sensitivity : Prolonged exposure to bases >pH 10 risks racemization of the L-alanyl chiral center .

Comparative Reactivity with Analogues

Key differences from structurally related compounds:

CompoundReactive SiteDistinct Behavior
(R)-1-Fmoc-piperidine-2-carboxylic acidCarboxylic acid at C2Altered steric accessibility
N-Fmoc-L-serineβ-hydroxyl groupSusceptibility to oxidation

Scientific Research Applications

(3R)-1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3R)-1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites with high specificity, influencing various biochemical pathways. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Stereoisomers

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid
  • CAS: Not explicitly listed (racemic form: 158922-07-7) .
  • Structural Difference : Carboxylic acid at the 2-position of the piperidine ring instead of 3, with S-configuration.
  • Impact : Altered steric and electronic properties affect binding affinity in peptide chains. Piperidine-2-carboxylic acid derivatives are less common in SPPS due to conformational constraints .
Racemic 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid
  • CAS : 158922-07-7 .
  • Structural Difference : Racemic mixture (R/S) of the 3-carboxylic acid derivative.
  • Impact : Reduced enantiomeric purity limits use in stereospecific applications, such as drug development, where chirality is critical .

Substituent Variants

2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)acetic acid
  • CAS : 885951-96-2 .
  • Structural Difference : Acetic acid substituent instead of direct carboxylic acid on the piperidine ring.
  • Impact : Enhanced hydrophilicity and flexibility, suitable for linker applications in bioconjugation .
(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-benzylpiperidine-3-carboxylic acid
  • CAS : 1354752-72-9 .
  • Structural Difference : Benzyl group at the 3-position of piperidine.

Ring-Size Variants

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid
  • CAS : 193693-65-1 .
  • Structural Difference : Pyrrolidine (5-membered ring) instead of piperidine (6-membered).
  • Impact : Reduced ring flexibility and altered hydrogen-bonding capacity, affecting peptide backbone geometry .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid
  • CAS : 204058-25-3 .
  • Structural Difference : Piperidine-4-yl substituent with a tert-butoxycarbonyl (Boc)-protected amine.
  • Impact : Dual protection (Fmoc and Boc) enables orthogonal deprotection strategies in complex peptide syntheses .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
Target Compound 193693-67-3 C₂₁H₂₁NO₄ 351.40 Piperidine-3-carboxylic acid, R-configuration SPPS, chiral intermediates
Piperidine-2-carboxylic Acid (S-isomer) 158922-07-7 (racemic) C₂₁H₂₁NO₄ 351.40 Piperidine-2-carboxylic acid, S-configuration Limited use due to steric hindrance
Pyrrolidine-3-carboxylic Acid (R-isomer) 193693-65-1 C₂₀H₁₉NO₄ 337.37 5-membered pyrrolidine ring Conformationally restricted peptides
3-Benzylpiperidine-3-carboxylic Acid 1354752-72-9 C₂₈H₂₇NO₄ 465.52 Benzyl substituent at 3-position Lipophilic prodrugs

Table 2: Hazard Profile Comparison

Compound Hazard Statements Precautionary Measures
Target Compound H302, H315, H319, H332, H335 Avoid inhalation; use gloves/eye protection
2-(3-((Fmoc)amino)piperidin-1-yl)acetic acid H302, H312, H332 Similar precautions; no skin corrosion data
Pyrrolidine-3-carboxylic Acid (R-isomer) Not fully characterized Assume standard peptide synthesis hazards

Q & A

Q. What are the recommended storage conditions for this compound to ensure stability during research?

The compound should be stored as a powder at -20°C for up to 3 years or at 4°C for 2 years. When dissolved in solvents (e.g., DMSO), store at -20°C for 1 month. Ensure airtight containers to prevent moisture absorption, as humidity can degrade the Fmoc protecting group .

Q. How can researchers confirm the purity and structural integrity post-synthesis?

Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Confirm stereochemistry via 1H/13C NMR spectroscopy, comparing chemical shifts to literature values for Fmoc-protected analogs. Mass spectrometry (MS) validates molecular weight .

Q. What safety precautions are critical during handling?

The compound is classified for acute toxicity (oral, dermal, inhalation; Category 4). Use nitrile gloves , lab coats , and eye protection . Conduct work in a fume hood to avoid inhalation of particulate matter. Emergency protocols require consultation with a physician and presentation of the safety data sheet .

Q. Which solvent systems are compatible for in vitro assays?

The compound dissolves in DMSO at 100 mg/mL (281.42 mM) with sonication. For biological assays, dilute in aqueous buffers (e.g., PBS) to concentrations ≥2.5 mg/mL (7.04 mM), ensuring transparency via vortexing .

Q. What are its primary applications in medicinal chemistry?

It serves as a peptide synthesis intermediate , leveraging the Fmoc group for temporary amine protection. Applications include protease inhibitor development, enzyme-substrate interaction studies, and targeted drug delivery systems .

Advanced Questions

Q. How can synthesis yields be optimized in solid-phase peptide synthesis (SPPS)?

Employ microwave-assisted SPPS to reduce coupling times (e.g., 5–10 minutes at 50°C) and improve yields by 15–20%. Use sonochemistry to enhance resin swelling and reagent diffusion. Monitor deprotection efficiency via Kaiser tests .

Q. What strategies mitigate racemization during peptide chain elongation?

Use low-temperature coupling (0–4°C) with activators like HOBt/DIC. Incorporate pseudo-proline dipeptides to reduce steric hindrance. Confirm enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How should discrepancies in solubility data between batches be resolved?

Batch variations may arise from residual solvents or impurities. Perform lyophilization to standardize solid-state purity. Compare solubility profiles in DMSO using UV-Vis spectroscopy (λ = 280 nm) and adjust synthesis protocols to minimize side products .

Q. What analytical techniques validate stereochemical configuration?

X-ray crystallography provides definitive structural confirmation. For dynamic analysis, use NOESY NMR to assess spatial proximity of protons. Compare optical rotation values to enantiomerically pure standards .

Q. How is stability under varying pH conditions systematically evaluated?

Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC to quantify degradation products. Stability is typically optimal at pH 4–7 , with Fmoc cleavage accelerating under basic conditions .

Data Contradiction Analysis

Q. Conflicting reports on bioactivity in enzyme inhibition assays: How to troubleshoot?

Variability may stem from differences in enzyme sources (e.g., recombinant vs. native) or assay buffers. Standardize protocols using recombinant enzymes (≥95% purity) and control for ionic strength (e.g., 150 mM NaCl). Validate results with a reference inhibitor (e.g., pepstatin A for aspartic proteases) .

Q. Divergent cytotoxicity results in cell-based studies: What factors contribute?

Cell line-specific metabolism (e.g., CYP450 activity) and membrane permeability differences are key. Use LC-MS/MS to quantify intracellular compound levels. Perform assays in serum-free media to exclude protein-binding interference .

Structural Analogs and Functional Insights

Compound NameStructural FeatureResearch Utility
(R)-1-Fmoc-piperidine-3-carboxylic acidFmoc-protected piperidinePeptide backbone rigidity modulation
4-(Phenylthio)butanoic acidPhenylthio groupAntioxidant activity studies
Fmoc-L-alanineFmoc-amino acidSPPS standard

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.